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molecular formula C11H16F3NSi B8320011 4-(Tert-butyldimethylsilyl)-2,3,5-trifluoropyridine

4-(Tert-butyldimethylsilyl)-2,3,5-trifluoropyridine

Cat. No. B8320011
M. Wt: 247.33 g/mol
InChI Key: WCJQVAUBNMQVNR-UHFFFAOYSA-N
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Patent
US09193722B2

Procedure details

A solution of diisopropylamine (98.85 g, 136.9 mL, 976.9 mmol) in THF (1.350 L) was cooled to −65° C. n-BuLi (2.5 M in hexanes) (375.8 mL of 2.5 M, 939.4 mmol) was added dropwise via cannula over 1 h at such a rate as to maintain reaction temperature below −60° C. Once the addition was complete the cooling bath was removed and the reaction mixture was allowed to warm up to 0° C. The reaction mixture was stirred for 15 min at 0° C., then re-cooled to −78° C. 2,3,5-trifluoropyridine (100 g, 751.5 mmol) was added dropwise via cannula over 20 min at such a rate to maintain the reaction temperature below −69° C. The reaction mixture was stirred for 45 min at −78° C. during which time the solution turned orange brown. A solution of tert-butyl-chloro-dimethyl-silane (147.2 g, 976.9 mmol) in THF (150 mL) was then added via cannula over 30 min. The reaction mixture was stirred at −78° C. for 90 minutes during which time the solution darkened. Lc/Ms after this time indicated that the reaction was complete. A saturated ammonium chloride solution (300 ml) was then added and mixture was allowed to warm up to RT. The reaction mixture was diluted with water (100 ml) and extracted with EtOAc (1.5 L then 2×500 ml). The combined organics were washed with saturated NaHCO (500 ml) and brine (400 ml). The crude mixture was partially concentrated in vacuo, dried over magnesium sulfate, filtered and concentrated in vacuo to an oil. The crude was purified by flash chromatography (CombiFlash Companion XL, 1.5 kg column, 0-20% ethyl acetate in petroleum ether). This afforded the title compound as a colourless oil (136.2 g, 73%); 1H NMR (CDCl3) 0.34 (6H, s), 0.89 (9H, s), 7.73 (1H, s); MS ES(+) 248.25 (M+1).
Quantity
136.9 mL
Type
reactant
Reaction Step One
Quantity
375.8 mL
Type
reactant
Reaction Step One
Name
Quantity
1.35 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
147.2 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[C:19]([F:20])=[CH:18][C:17]([F:21])=[CH:16][N:15]=1.[C:22]([Si:26](Cl)([CH3:28])[CH3:27])([CH3:25])([CH3:24])[CH3:23].[Cl-].[NH4+]>C1COCC1.O>[Si:26]([C:18]1[C:17]([F:21])=[CH:16][N:15]=[C:14]([F:13])[C:19]=1[F:20])([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:28])[CH3:27] |f:4.5|

Inputs

Step One
Name
Quantity
136.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
375.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.35 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
FC1=NC=C(C=C1F)F
Step Three
Name
Quantity
147.2 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise via cannula over 1 h at such a rate as
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
reaction temperature below −60° C
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below −69° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 45 min at −78° C. during which time the solution
Duration
45 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 90 minutes during which time the solution
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (1.5 L
WASH
Type
WASH
Details
The combined organics were washed with saturated NaHCO (500 ml) and brine (400 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was partially concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (CombiFlash Companion XL, 1.5 kg column, 0-20% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)C1=C(C(=NC=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 136.2 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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